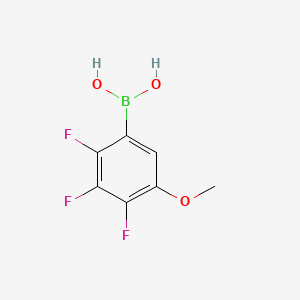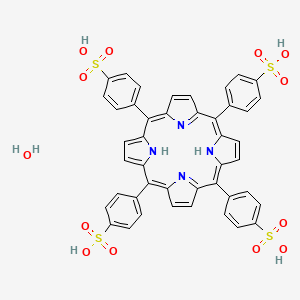
TPPS hydrate (Tetraphenylporphyrin Tetrasulfonic Acid Hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate, commonly known as TPPS Hydrate, is a highly sensitive spectrophotometric reagent used for the detection and quantification of transition metals. This compound is particularly valued for its ability to form stable complexes with various metal ions, making it an essential tool in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfonic acid derivative. The resulting product is then purified through recrystallization or chromatography to obtain the hydrate form .
Industrial Production Methods
In an industrial setting, the production of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also incorporates stringent quality control measures to meet the specifications required for its use as a spectrophotometric reagent .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the central metal ion.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the metal ion, while substitution reactions can result in modified porphyrin derivatives with different functional groups .
Applications De Recherche Scientifique
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a spectrophotometric reagent for the detection and quantification of transition metals in various samples.
Biology: The compound is employed in studies involving metalloproteins and other metal-containing biomolecules.
Industry: The compound is used in the development of sensors and other analytical devices for environmental monitoring and quality control
Mécanisme D'action
The mechanism of action of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate involves the formation of stable complexes with metal ions. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, allowing it to interact effectively with metal ions. The central porphyrin ring provides a coordination site for the metal ions, facilitating their detection and quantification. The compound’s ability to generate reactive oxygen species upon light activation also plays a crucial role in its applications in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin: The parent compound of TPPS Hydrate, used in various photophysical and photochemical studies.
Metalloporphyrins: Compounds where the central metal ion is coordinated to the porphyrin ring, used in catalysis and as models for biological systems.
Sulfonated Porphyrins: Similar to TPPS Hydrate, these compounds have sulfonic acid groups that enhance their solubility and reactivity
Uniqueness
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate stands out due to its ultra-high sensitivity as a spectrophotometric reagent for transition metals. Its unique combination of sulfonic acid groups and the porphyrin ring structure allows for the formation of highly stable metal complexes, making it an invaluable tool in analytical chemistry and various scientific research applications .
Propriétés
Formule moléculaire |
C44H32N4O13S4 |
|---|---|
Poids moléculaire |
953.0 g/mol |
Nom IUPAC |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C44H30N4O12S4.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H2 |
Clé InChI |
LSYGREXYKFIHRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
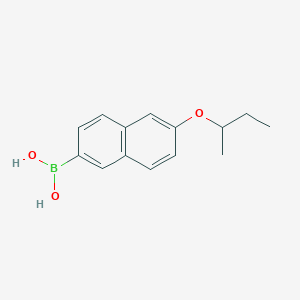
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
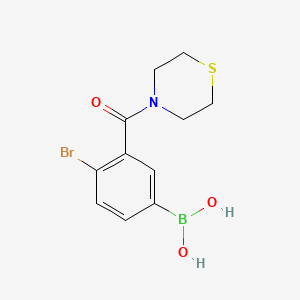

![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
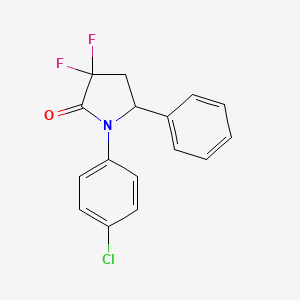

![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)

